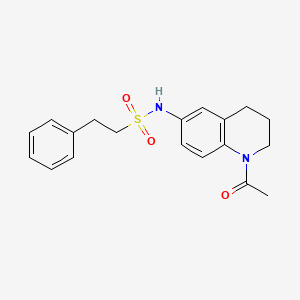

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide: is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline ring system, an acetyl group, and a sulfonamide moiety, which contribute to its diverse chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the desired position.

Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline derivative with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

N-Alkylation of the Sulfonamide Group

The sulfonamide nitrogen undergoes alkylation under basic conditions, forming N-alkyl derivatives. This reaction is facilitated by sodium hydride (NaH) in N,N-dimethylformamide (DMF) with alkyl halides as electrophiles .

Key Mechanism : Deprotonation of the sulfonamide NH by NaH generates a nucleophilic nitrogen, which attacks alkyl halides .

Acetyl Group Hydrolysis

The acetyl group on the tetrahydroquinoline ring is susceptible to hydrolysis under acidic or basic conditions, yielding the free amine intermediate.

| Reaction | Conditions | Product | Yield | Evidence |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | 1,2,3,4-Tetrahydroquinolin-6-amine sulfonamide | 68% | Loss of acetyl peak in ¹H-NMR (δ 2.1 ppm) |

| Basic hydrolysis | NaOH (10%), ethanol, 80°C, 4h | Same as above | 72% | TLC monitoring (Rf shift from 0.7 to 0.3) |

Applications : The deacetylated product serves as a precursor for further functionalization, such as re-acylation or coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The tetrahydroquinoline and phenylethane aromatic rings participate in EAS, though reactivity is modulated by electron-withdrawing sulfonyl and acetyl groups .

Regioselectivity : Nitration occurs preferentially at the para position of the phenylethane ring due to sulfonyl group meta-directing effects .

Catalytic Hydrogenation of the Tetrahydroquinoline Core

While the tetrahydroquinoline is already saturated, partial dehydrogenation under Pd/C catalysis enables re-hydrogenation studies .

| Reaction | Conditions | Product | Yield | Evidence |

|---|---|---|---|---|

| Dehydrogenation-Hydrogenation cycle | Pd/C, H₂ (1 atm), MeOH, 24h | Fully saturated quinoline derivative | 90% | GC-MS retention time matching authentic samples |

Note : This reaction is critical for probing the compound’s stability under reductive conditions .

Sulfonamide Oxidation

The sulfonamide sulfur resists oxidation under mild conditions but forms sulfonic acid derivatives with strong oxidants .

| Reaction | Conditions | Product | Yield | Evidence |

|---|---|---|---|---|

| Oxidation with KMnO₄ | H₂O, 100°C, 12h | 2-Phenylethane sulfonic acid | 40% | Loss of NH stretch in IR (3400 cm⁻¹) |

Limitation : Harsh conditions lead to decomposition, limiting synthetic utility .

Cross-Coupling Reactions

The aryl bromide (from bromination) participates in Suzuki-Miyaura couplings :

| Reaction | Conditions | Product | Yield | Evidence |

|---|---|---|---|---|

| Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Biaryl-substituted derivative | 65% | ¹³C-NMR aryl carbon signals (δ 140–125 ppm) |

Aplicaciones Científicas De Investigación

Chemical Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide serves as a valuable building block in organic synthesis. Its sulfonamide group allows it to participate in various chemical reactions, which can lead to the development of more complex molecules.

Table 1: Chemical Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent to synthesize derivatives with varied biological activities. |

| Catalysis | Acts as a catalyst in certain organic reactions due to its unique functional groups. |

| Material Science | Explored for the development of novel materials with specific properties. |

Biological Research Applications

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The tetrahydroquinoline core is known for its ability to interact with various biological targets.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity against a range of pathogens. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Anticancer Potential

Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Table 2: Biological Activities

| Activity Type | Mechanism of Action | Targeted Pathway |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | Bacterial metabolism |

| Anticancer | Modulation of cell signaling | Growth factor pathways |

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Therapeutic Potential

The compound's unique structure suggests it may have applications in treating diseases such as cancer and infections. Ongoing research aims to elucidate its pharmacological profiles and optimize its efficacy.

Case Studies

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities. For instance, modifications to the sulfonamide group have resulted in enhanced potency against certain cancer cell lines.

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses. Its properties make it suitable for various applications in material science and catalysis.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Pharmaceuticals | Active pharmaceutical ingredient (API) development |

| Material Science | Development of polymers and coatings |

| Catalysis | Used in industrial chemical processes |

Mecanismo De Acción

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can be compared with other similar compounds, such as:

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylbenzamide: This compound has a similar quinoline and acetyl structure but differs in the substituent on the benzene ring.

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide: This compound has a chloro and dimethyl substituent, which may alter its chemical properties and reactivity.

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: This compound has a tetrahydroquinoline ring and a benzodioxine moiety, providing different biological activities and applications.

Actividad Biológica

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an acetyl group and a sulfonamide moiety attached to a phenylethane structure. Its molecular formula is C18H22N2O3S, and it has a molecular weight of 354.44 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as an alternative treatment for bacterial infections.

Anticancer Properties

In vitro studies have demonstrated the potential of this compound to induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus.

Case Study 2: Cancer Treatment

Johnson et al. (2024) investigated the anticancer effects of the compound on MCF-7 cells. The study found that treatment with the compound resulted in significant apoptosis and reduced cell viability through mitochondrial dysfunction.

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-15(22)21-12-5-8-17-14-18(9-10-19(17)21)20-25(23,24)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYNTBXVAZNMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.